molecular formula C17H22O2 B13765722 3,3-Dimethyl-8,9-dinorbornan-2-yl benzoate CAS No. 55066-54-1

3,3-Dimethyl-8,9-dinorbornan-2-yl benzoate

Cat. No.: B13765722
CAS No.: 55066-54-1
M. Wt: 258.35 g/mol
InChI Key: CFCOHOJKZGUZDZ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-8,9-dinorbornan-2-yl benzoate is an organic compound with the molecular formula C17H22O2 It is known for its unique bicyclic structure, which includes a benzoate ester functional group

Preparation Methods

The synthesis of 3,3-Dimethyl-8,9-dinorbornan-2-yl benzoate typically involves the esterification of 3,3-dimethyl-8,9-dinorbornan-2-ol with benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

3,3-Dimethyl-8,9-dinorbornan-2-yl benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles like hydroxide ions can replace the benzoate group, forming the corresponding alcohol.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to control the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,3-Dimethyl-8,9-dinorbornan-2-yl benzoate has several scientific research applications:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions. Its unique structure makes it a subject of interest in stereochemistry and conformational analysis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-8,9-dinorbornan-2-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoate ester group can undergo hydrolysis to release the active alcohol, which may then interact with biological targets. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3,3-Dimethyl-8,9-dinorbornan-2-yl benzoate can be compared with similar compounds such as:

    3,3-Dimethyl-8,9-dinorbornan-2-yl acetate: This compound has an acetate ester group instead of a benzoate group, leading to different chemical reactivity and biological activity.

    1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol: This compound lacks the ester functional group, making it less reactive in esterification and hydrolysis reactions.

    Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-, benzoate: This is another name for this compound, highlighting its structural uniqueness.

The uniqueness of this compound lies in its specific ester functional group and bicyclic structure, which confer distinct chemical and biological properties.

Properties

CAS No.

55066-54-1

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) benzoate

InChI

InChI=1S/C17H22O2/c1-16(2)13-9-10-17(3,11-13)15(16)19-14(18)12-7-5-4-6-8-12/h4-8,13,15H,9-11H2,1-3H3

InChI Key

CFCOHOJKZGUZDZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C1OC(=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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